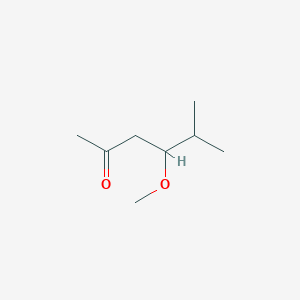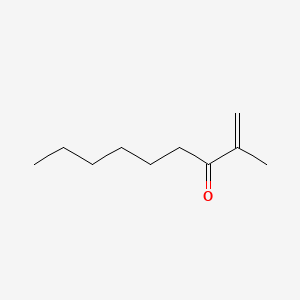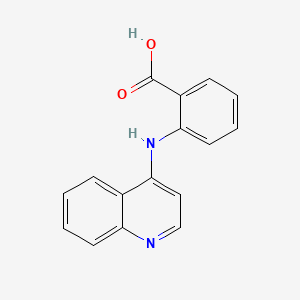
N-(4-Quinolinyl)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Quinolinyl)anthranilic acid is a hybrid molecule that combines the structural features of anthranilic acid and quinoline. Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic non-peptide-forming amino acid, while quinoline is a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Quinolinyl)anthranilic acid typically involves the coupling of N-protected anthranilic acid with corresponding amines. For example, N-benzylanthranilic acid can be coupled with 7-chloroquinoline derivatives under specific conditions. The reaction conditions often include the use of coupling agents such as thionyl chloride (SOCl2) and solvents like methanol (MeOH) or dry toluene .
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of N-substituted anthranilic acid derivatives, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Quinolinyl)anthranilic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the anthranilic acid moiety.
Substitution: Substitution reactions can introduce different functional groups onto the quinoline or anthranilic acid rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various quinoline and anthranilic acid derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Quinolinyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria by targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing system in Pseudomonas aeruginosa . This inhibition can reduce biofilm formation and virulence in the bacteria.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Quinolinyl)anthranilic acid include other anthranilic acid derivatives and quinoline-based molecules. Examples include:
Chloroquine: A quinoline derivative with antimalarial properties.
Primaquine: Another quinoline derivative used as an antimalarial agent.
N-benzylanthranilic acid: A derivative of anthranilic acid with potential biological activities.
Uniqueness
This compound is unique due to its hybrid structure, which combines the properties of both anthranilic acid and quinoline. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
52180-97-9 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(quinolin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
VAYWXCMEIWUYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


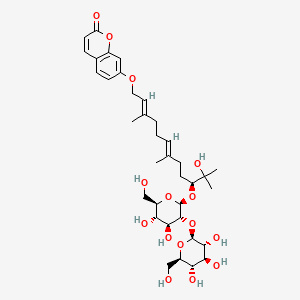
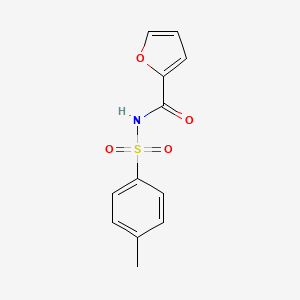
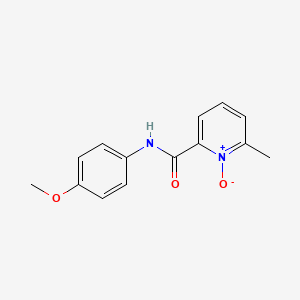
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
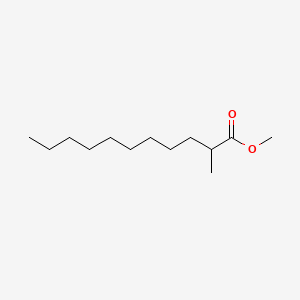
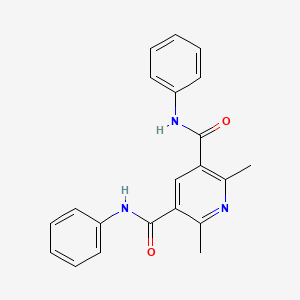
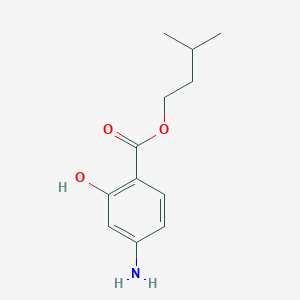
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
